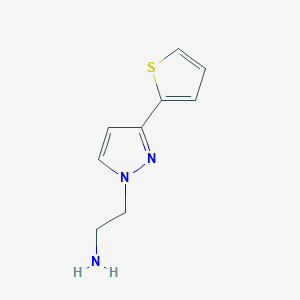
2-(3-(チオフェン-2-イル)-1H-ピラゾール-1-イル)エタン-1-アミン
概要
説明
2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-amine is a chemical compound that features a pyrazolyl ring substituted with a thiophenyl group and an ethan-1-amine moiety
科学的研究の応用
2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-amine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases such as cancer and inflammation.
Industry: The compound is utilized in the production of materials and chemicals with specific properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-amine typically involves the following steps:
Formation of the Pyrazolyl Ring: The pyrazolyl ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester.
Introduction of the Thiophenyl Group: The thiophenyl group is introduced via a substitution reaction, where a suitable thiophene derivative reacts with the pyrazolyl ring.
Attachment of the Ethan-1-amine Moiety: The ethan-1-amine group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction efficiency.
化学反応の分析
Types of Reactions: 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidation can yield carboxylic acids or ketones.
Reduction Products: Reduction can produce amines or alcohols.
Substitution Products: Substitution reactions can lead to the formation of derivatives with different functional groups.
作用機序
The mechanism by which 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-amine exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.
類似化合物との比較
2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-amine is compared with other similar compounds to highlight its uniqueness:
Thiopropamine: Similar in structure but with different biological activity.
Indole Derivatives: Contains the indole nucleus, which is known for its various biological activities.
Pyrazole Derivatives: Other pyrazole compounds with different substituents and properties.
These compounds share structural similarities but differ in their chemical properties and biological activities, making 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-amine unique in its applications.
特性
IUPAC Name |
2-(3-thiophen-2-ylpyrazol-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S/c10-4-6-12-5-3-8(11-12)9-2-1-7-13-9/h1-3,5,7H,4,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLAUZMWRWBBGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


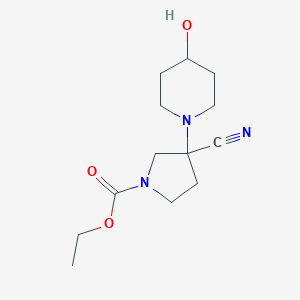
![4,4,5,5-tetramethyl-2-{4-[(3-methylphenyl)methoxy]phenyl}-1,3,2-dioxaborolane](/img/structure/B1443110.png)
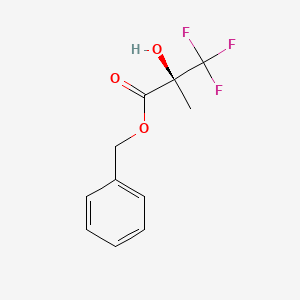
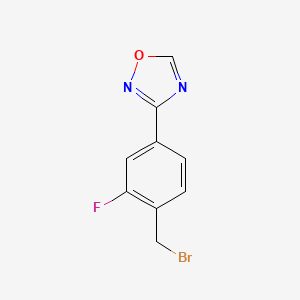

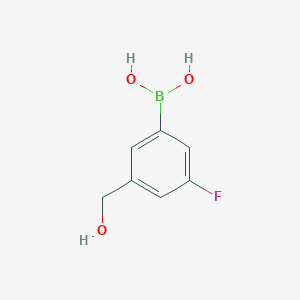
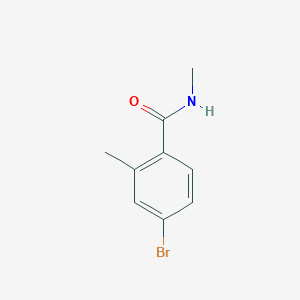
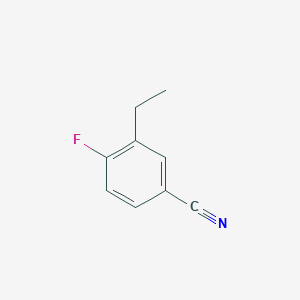
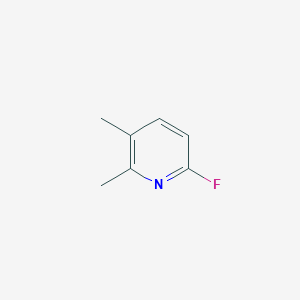
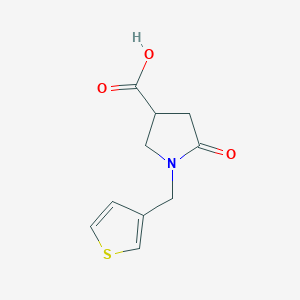
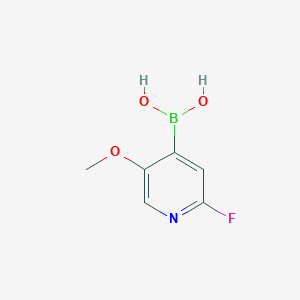
![(R)-2-(6-(tert-Butoxycarbonyl)-8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)acetic acid](/img/structure/B1443129.png)
![4-[(4-Hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide dihydrochloride](/img/structure/B1443131.png)
![1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride](/img/structure/B1443132.png)
